molecular formula C14H20Cl2N2O3S B511622 4,5-dichloro-2-methyl-N-(3-morpholinopropyl)benzenesulfonamide CAS No. 898647-74-0

4,5-dichloro-2-methyl-N-(3-morpholinopropyl)benzenesulfonamide

Cat. No. B511622
CAS RN: 898647-74-0
M. Wt: 367.3g/mol
InChI Key: QCDYLNOLAXHGPO-UHFFFAOYSA-N
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Description

“4,5-dichloro-2-methyl-N-(3-morpholinopropyl)benzenesulfonamide” is a chemical compound. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The morpholinopropyl group attached to the sulfonamide nitrogen could potentially enhance the solubility and bioavailability of the compound .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzenesulfonamide core with chlorine atoms at the 4 and 5 positions, a methyl group at the 2 position, and a 3-morpholinopropyl group attached to the sulfonamide nitrogen .


Chemical Reactions Analysis

As for the chemical reactions, benzenesulfonamides are known to participate in a variety of reactions. They can act as electrophiles in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups like chlorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzenesulfonamides have good stability and are solid at room temperature .

Future Directions

Future research could focus on elucidating the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in medicine or other fields .

properties

IUPAC Name

4,5-dichloro-2-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O3S/c1-11-9-12(15)13(16)10-14(11)22(19,20)17-3-2-4-18-5-7-21-8-6-18/h9-10,17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYLNOLAXHGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCN2CCOCC2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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